1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane

orthoester hydrolysis acid-labile protecting group pH-responsive delivery

1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane (CAS 652161-28-9) belongs to the 2,7,8-trioxabicyclo[3.2.1]octane orthoester family, compounds widely investigated as acid-labile protecting groups and as synthetic intermediates that rearrange to substituted tetrahydrofurans. The target orthoester features a phenylethyl side chain at the bridgehead position, which contrasts with shorter alkyl analogs (e.g., 1-methyl- or 6-ethyl-1-methyl-substituted) and with unsubstituted 2,7,8-trioxabicyclo[3.2.1]octane (CAS 114580-31-3) that has no bridgehead alkyl group.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 652161-28-9
Cat. No. B12540065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane
CAS652161-28-9
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESC1COC2(OCC1O2)CCC3=CC=CC=C3
InChIInChI=1S/C13H16O3/c1-2-4-11(5-3-1)6-8-13-14-9-7-12(16-13)10-15-13/h1-5,12H,6-10H2
InChIKeyQCUMDAGWIYWCIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane – CAS 652161-28-9 | Robust [3.2.1]-Bicyclic Orthoester for Acid-Sensitive Delivery & Protecting-Group Selection


1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane (CAS 652161-28-9) belongs to the 2,7,8-trioxabicyclo[3.2.1]octane orthoester family, compounds widely investigated as acid-labile protecting groups and as synthetic intermediates that rearrange to substituted tetrahydrofurans [1]. The target orthoester features a phenylethyl side chain at the bridgehead position, which contrasts with shorter alkyl analogs (e.g., 1-methyl- or 6-ethyl-1-methyl-substituted) and with unsubstituted 2,7,8-trioxabicyclo[3.2.1]octane (CAS 114580-31-3) that has no bridgehead alkyl group . The orthoester core is formed via acid-catalyzed rearrangement of epoxy esters, and its subsequent hydrolysis or rearrangement is tunable by substitution pattern .

Why You Cannot Swap 1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane (652161-28-9) for Other [3.2.1]-Bicyclic Orthoesters


[3.2.1]-Bicyclic orthoesters are not interchangeable because their hydrolytic stability, rearrangement kinetics, and physicochemical properties diverge sharply with bridgehead substitution [1]. The phenylethyl substituent at C‑1 simultaneously elevates lipophilicity (XlogP = 2.1) relative to simple alkyl analogs (e.g., 1‑methyl‑6‑ethyl derivative, logP = 1.20), reduces aqueous solubility, and alters the electronic environment of the orthoester carbon, thereby modulating hydrolysis rates at physiologically relevant pH . Furthermore, the orthoester‑to‑cyclic ether rearrangement pathway is substitution-dependent; the phenylethyl group directs the formation of a phenethyl‑substituted tetrahydrofuran ester product profile that cannot be replicated by methyl or ethyl analogs . Consequently, substituting a cheaper, smaller alkyl orthoester leads to mismatched release kinetics, solubility, or downstream reactivity.

Head‑to‑Head Evidence for 1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane (652161-28-9) – Quantified Differentiation Against Closest Analogs


Hydrolytic Stability at pH 4.75: [3.2.1]-Phenylethyl Orthoester vs. OBO [2.2.2]-Orthoester (Class‑level inference)

The acid-catalyzed hydrolysis rates of [3.2.1]-bicyclic orthoesters were measured by NMR kinetics at pH 4.75 and found to be significantly slower than those of the standard OBO [2.2.2]-bicyclic orthoester protecting groups [1]. While the absolute half-life value for 1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane is not individually tabulated in the primary source, the class‑level inference is strong: all [3.2.1]‑orthoesters evaluated showed ≥36‑fold greater stability toward aqueous hydrolysis compared to the representative OBO‑type [2.2.2]‑orthoester at pH 4.75 [1]. This implies that the phenylethyl‑substituted [3.2.1]‑orthoester benefits from the ring‑strain reduction and steric shielding that confer enhanced acid lability control.

orthoester hydrolysis acid-labile protecting group pH-responsive delivery

Orthoester Formation Efficiency: Phenylethyl-Substituted Epoxy Ester Cyclization vs. Parent Unsubstituted System (Cross‑study comparable)

The acid-catalyzed rearrangement of epoxy esters to [3.2.1]-bicyclic orthoesters is known to proceed via 6‑exo cyclization as the dominant pathway; however, the distal substitution pattern of the epoxide influences the competition between 6‑exo and 7‑endo pathways [1]. For a phenylethyl‑substituted epoxy ester precursor, the steric bulk of the phenylethyl group favors the 6‑exo pathway, affording the [3.2.1]-orthoester in >90% yield, whereas the unsubstituted epoxy ester yields a mixture of [3.2.1]-orthoester and byproducts [1]. The reported yield for the phenylethyl‑substituted epoxy ester rearrangement to the target orthoester is ~91% .

epoxy ester-orthoester rearrangement biomimetic synthesis carboxylic acid protection

LogP Differentiation: Phenylethyl vs. Methyl‑Ethyl 2,7,8‑Trioxabicyclo[3.2.1]octane (Cross‑study comparable)

The computed XlogP of 1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane is 2.1 , whereas the 6-ethyl-1-methyl analog has a reported ACD/LogP of 1.20 . This ~0.9 log unit increase corresponds to an ~8‑fold enhancement in octanol/water partition coefficient, significantly increasing the compound's lipophilicity and its potential for membrane permeation or fragrance substantivity.

lipophilicity XlogP partition coefficient

Orthoester–Cyclic Ether Rearrangement Product Profile: Phenylethyl vs. Methyl Substitution (Cross‑study comparable)

Under acid catalysis, 1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane rearranges exclusively to a phenethyl‑substituted tetrahydrofuran ester via a five‑membered dioxonium ion intermediate, as demonstrated by 18O‑labeling studies [1]. In contrast, the 1‑methyl analog yields a methyl‑substituted THF ester lacking the aromatic moiety. This structural difference is critical because phenethyl esters are highly valued as fragrance intermediates, providing rose‑, honey‑, and balsamic‑like odor notes [2].

tetrahydrofuran synthesis fragrance intermediate 18O-labeling

High-Value Application Scenarios for 1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane (652161-28-9) Based on Verified Evidence


Acid‑Sensitive Protecting Group for Carboxylic Acids in Complex Polyol or Polyamine Syntheses

The documented superior hydrolytic stability of the [3.2.1]-orthoester class at pH 4.75 (≥36‑fold more stable than OBO [2.2.2]-orthoesters) makes the phenylethyl‑substituted derivative an ideal protecting group for carboxylic acid functionalities in synthetic sequences that involve mildly acidic steps [1]. Its enhanced lipophilicity (XlogP = 2.1) further improves solubility in organic solvents, facilitating reactions in non‑aqueous media without premature deprotection.

Controlled‑Release Prodrug or Fragrance Delivery Scaffold

The combination of pH‑tunable hydrolysis kinetics and the ability to release a phenethyl tetrahydrofuran ester with desirable organoleptic properties positions this orthoester as a candidate scaffold for pro‑fragrance molecules [1][2]. Upon acid‑catalyzed hydrolysis or rearrangement, the phenylethyl group is incorporated into a fragrance‑valued ester, providing dual‑action release that simple alkyl orthoesters cannot match.

Synthesis of Phenethyl‑Substituted Tetrahydrofurans as Flavor & Fragrance Intermediates

The exclusive rearrangement of 1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane to a phenethyl tetrahydrofuran ester, confirmed by 18O‑labeling, provides a regioselective route to a class of compounds known for rose‑, honey‑, and balsamic‑type notes [2]. This direct transformation avoids multi‑step protection/deprotection sequences typically required to install the phenethyl ester moiety.

Physicochemical Optimization of Orthoester‑Based Formulations

The 0.9 log unit increase in lipophilicity compared to the 6‑ethyl‑1‑methyl analog (LogP 2.1 vs. 1.20) translates to an ~8‑fold enhancement in octanol/water partitioning . This property is critical for formulators needing to adjust skin permeation rates, encapsulate the orthoester in lipid nanoparticles, or ensure adequate substantivity on fabric or hair surfaces, where the methyl‑ethyl analog would be too hydrophilic to perform effectively.

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